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Compound of Interest

Compound Name: 2-Amino-N-phenylacetamide

Cat. No.: B7793048 Get Quote

Spectroscopic Profile of 2-Amino-N-
phenylacetamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic

characteristics of 2-Amino-N-phenylacetamide. Designed for researchers, scientists, and

professionals in drug development, this document delves into the theoretical and practical

aspects of analyzing this compound using Proton Nuclear Magnetic Resonance (¹H NMR),

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). While direct experimental data for 2-Amino-N-phenylacetamide is not

extensively available in public-domain literature, this guide synthesizes predicted data,

spectroscopic principles, and comparative analysis with structurally related compounds to offer

a robust analytical framework.

Introduction to 2-Amino-N-phenylacetamide
2-Amino-N-phenylacetamide, with the molecular formula C₈H₁₀N₂O and a molecular weight

of 150.18 g/mol , is a member of the phenylacetamide class of organic compounds.[1]

Phenylacetamides are recognized for their diverse pharmacological and biological activities,

serving as foundational structures in the development of various therapeutic agents.[2] The

unique arrangement of an amino group and an N-phenylacetamide moiety suggests its

potential as a versatile building block in medicinal chemistry. Accurate spectroscopic

characterization is paramount for confirming the identity, purity, and structure of synthesized 2-
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Amino-N-phenylacetamide, ensuring the reliability of subsequent research and development

efforts.

Molecular Structure and Spectroscopic Correlation
The structural features of 2-Amino-N-phenylacetamide are key to interpreting its

spectroscopic data. The molecule comprises a phenyl ring, an amide linkage, a methylene

group, and a primary amine. Each of these functional groups will give rise to characteristic

signals in the various spectra.

Caption: Molecular Structure of 2-Amino-N-phenylacetamide.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom framework within

a molecule. For 2-Amino-N-phenylacetamide, the spectrum is expected to show distinct

signals for the aromatic protons, the amide proton, the methylene protons, and the amine

protons.

Expected ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.6 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 8.0 - 8.5 Singlet 1H Amide proton (NH)

~ 3.4 Singlet 2H
Methylene protons

(CH₂)

~ 1.5 - 2.5 Broad Singlet 2H Amine protons (NH₂)

Expert Insights:
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Aromatic Region: The protons on the phenyl ring are expected to appear as a complex

multiplet in the range of 7.0-7.6 ppm. The exact splitting pattern will depend on the specific

electronic environment of each proton.

Amide Proton: The amide proton signal is typically a singlet and its chemical shift can be

influenced by the solvent and concentration. In a related compound, N-{(2-chlorophenyl)

[(phenylacetyl)amino]methyl}-2-phenylacetamide, the amide proton appears as a singlet at

10.22 ppm.[3]

Methylene Protons: The two protons of the methylene group adjacent to the carbonyl and

amino groups are chemically equivalent and are therefore expected to appear as a singlet.

Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The

broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen

exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. The spectrum of 2-Amino-N-phenylacetamide should display signals for the

carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~ 170 Carbonyl carbon (C=O)

~ 120 - 140 Aromatic carbons (C₆H₅)

~ 45 Methylene carbon (CH₂)

Expert Insights:

Carbonyl Carbon: The amide carbonyl carbon is characteristically deshielded and will appear

at a downfield chemical shift, typically around 170 ppm. For the related compound 2-
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phenylacetamide, the carbonyl carbon appears at a similar chemical shift.[4]

Aromatic Carbons: The six carbons of the phenyl ring will give rise to several signals in the

aromatic region of the spectrum. The carbon attached to the nitrogen atom (ipso-carbon) will

have a distinct chemical shift compared to the other aromatic carbons.

Methylene Carbon: The methylene carbon, being attached to a nitrogen and a carbonyl

group, will be found in the aliphatic region, expected around 45 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-Amino-N-phenylacetamide will be characterized by absorption bands

corresponding to N-H, C-H, C=O, and C-N bond vibrations.

Expected IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching (amine and

amide)

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Medium Aliphatic C-H stretching

~ 1650 Strong C=O stretching (Amide I)

~ 1550 Strong N-H bending (Amide II)

Expert Insights:

N-H Stretching: The presence of both a primary amine and a secondary amide will result in

strong and broad absorption bands in the 3400-3200 cm⁻¹ region. The primary amine will

typically show two bands due to symmetric and asymmetric stretching.

C=O Stretching: A strong absorption band around 1650 cm⁻¹ is a definitive indicator of the

amide carbonyl group (Amide I band). In a similar N-phenylacetamide derivative, this peak is

observed at 1667 cm⁻¹.[3]
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N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear

around 1550 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in structural elucidation. For 2-Amino-N-phenylacetamide, the

mass spectrum is expected to show a molecular ion peak and several characteristic fragment

ions.

Expected MS Data:

m/z (Mass-to-Charge Ratio) Assignment

150 [M]⁺ (Molecular Ion)

106 [C₆H₅NHCO]⁺

93 [C₆H₅NH₂]⁺

44 [CH₂NH₂]⁺

Expert Insights:

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z value

corresponding to the molecular weight of the compound, which is 150.18 g/mol .[1]

Fragmentation Pattern: The fragmentation of 2-Amino-N-phenylacetamide is likely to

involve cleavage of the amide bond and the C-C bond adjacent to the carbonyl group. The

observation of fragment ions at m/z 106, 93, and 44 would be consistent with the proposed

structure.

Experimental Protocols
While specific experimental data for the title compound is limited, standard protocols for

acquiring high-quality spectroscopic data are well-established.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to

the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent

disk using a hydraulic press.[5]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,

place the KBr pellet in the sample holder and acquire the sample spectrum.

Data Presentation: The final spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as

methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the

resulting ions based on their mass-to-charge ratio (m/z), and the detector records their

abundance.
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Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Caption: General workflow for the synthesis and spectroscopic characterization of 2-Amino-N-
phenylacetamide.

Conclusion
This technical guide provides a detailed predictive and comparative analysis of the

spectroscopic data for 2-Amino-N-phenylacetamide. By understanding the expected ¹H NMR,

¹³C NMR, IR, and MS spectral features, researchers can confidently approach the

characterization of this and other structurally related molecules. The provided protocols and

workflow diagrams offer a practical framework for obtaining and interpreting high-quality

spectroscopic data, which is essential for advancing research and development in the chemical

and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7793048?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7793048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

